molecular formula C20H10N2 B14204610 2,2'-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile CAS No. 823227-02-7

2,2'-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile

Cat. No.: B14204610
CAS No.: 823227-02-7
M. Wt: 278.3 g/mol
InChI Key: QGICPVZNJFXFBV-UHFFFAOYSA-N
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Description

2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile is an organic compound characterized by the presence of a hex-3-ene-1,5-diyne backbone with two benzonitrile groups attached at the 1,6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile typically involves the coupling of appropriate precursors under specific reaction conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the hex-3-ene-1,5-diyne backbone. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile is unique due to the presence of both the hex-3-ene-1,5-diyne backbone and the benzonitrile groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

CAS No.

823227-02-7

Molecular Formula

C20H10N2

Molecular Weight

278.3 g/mol

IUPAC Name

2-[6-(2-cyanophenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C20H10N2/c21-15-19-13-7-5-11-17(19)9-3-1-2-4-10-18-12-6-8-14-20(18)16-22/h1-2,5-8,11-14H

InChI Key

QGICPVZNJFXFBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=C2C#N)C#N

Origin of Product

United States

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